molecular formula C17H22N4O4 B2890661 N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941898-38-0

N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2890661
CAS RN: 941898-38-0
M. Wt: 346.387
InChI Key: YUGPMKILEJNXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule. It contains an ether group, which is a functional group characterized by an oxygen atom connected to two alkyl or aryl groups . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the introduction of the ether group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ether and pyrimidine groups would likely have a significant impact on its overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the ether group might undergo reactions such as cleavage or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the ether group might make it more soluble in certain solvents .

Scientific Research Applications

Antimicrobial Activity

Pyrimidinones and their derivatives have been synthesized for antimicrobial applications, displaying good antibacterial and antifungal activities comparable to established antibiotics like streptomycin and fusidic acid. These compounds are synthesized using starting materials like citrazinic acid and undergo various chemical transformations to achieve their active forms (Hossan et al., 2012).

Anticancer Activity

The synthesis of pyrimidinone and pyridopyrimidine derivatives has shown significant anticancer activity in vitro and in vivo. For instance, 5-deaza analogues of aminopterin and folic acid have been synthesized, demonstrating substantial anticancer effects, highlighting the potential of these compounds in cancer therapy (Su et al., 1986).

Antiviral Activity

Compounds related to pyridopyrimidines, such as 2-amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones, have shown selective inhibitory activities against the multiplication of herpes simplex viruses in cell culture, suggesting their potential as antiviral agents (Legraverend et al., 1985).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities, have been synthesized. These compounds act as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying high inhibitory activity and selectivity (Abu‐Hashem et al., 2020).

Dual Inhibitors

The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors for thymidylate synthase and dihydrofolate reductase have been explored. These compounds exhibit potent antifolate and antitumor activities, underscoring the therapeutic potential of pyrimidinone derivatives (Gangjee et al., 2009).

properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-5-8-18-12(22)10-21-16(23)13-14(25-7-3)11(6-2)9-19-15(13)20(4)17(21)24/h5,9H,1,6-8,10H2,2-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGPMKILEJNXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.